7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, which is crucial in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1784512-39-5 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-4-6(9(13)14)5-2-3-11-8(10)7(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
OKBYQIJQKYXLTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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